(3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
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Properties
IUPAC Name |
(3Z)-3-[[2-(3,4-diethoxyphenyl)ethylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O5S2/c1-3-33-22-9-8-18(15-23(22)34-4-2)10-12-28-16-24-25(30)26-21(11-13-35-26)29(36(24,31)32)17-19-6-5-7-20(27)14-19/h5-9,11,13-16,28H,3-4,10,12,17H2,1-2H3/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWHULIRPQAYLK-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CCN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule with significant potential in medicinal chemistry. Its unique thieno-thiazine structure and specific substitutions suggest various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C26H27FN2O5S2
- Molecular Weight : 530.63 g/mol
- IUPAC Name : (3Z)-3-[[2-(3,4-diethoxyphenyl)ethylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The thieno-thiazine moiety is known for its ability to modulate several biochemical pathways involved in cell proliferation and apoptosis. Specifically, compounds with similar structures have shown potential in inhibiting key enzymes and receptors associated with cancer cell growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno-thiazine derivatives:
- Cytotoxicity Studies : In vitro cytotoxicity assays against multiple cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant antiproliferative effects. For instance, derivatives with similar structural features exhibited IC50 values ranging from 10 to 30 μM .
- Molecular Docking Studies : Computational analyses suggest that this compound can effectively bind to targets such as EGFR and PI3K, which are critical in cancer signaling pathways. These interactions may lead to the inhibition of tumor growth and metastasis .
Case Studies
Several research articles have investigated the biological activity of related compounds:
- Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar thieno-thiazine structures exhibited significant cytotoxicity .
- Fluorinated Benzothiazoles : Research has shown that fluorinated derivatives can enhance metabolic activation leading to increased antiproliferative effects in sensitive cancer cells. This suggests that the incorporation of fluorine may improve the efficacy of thieno-thiazine derivatives .
Data Table
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new drugs targeting various diseases. The thieno[3,2-c][1,2]thiazine core is known for its biological activity, particularly in anticancer and antimicrobial research.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-c][1,2]thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Compounds similar to the target compound were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- Findings : These studies revealed IC50 values indicating potent anticancer activity, suggesting that modifications to the thiazine structure can enhance efficacy against specific cancer types .
Antimicrobial Properties
The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research into related compounds has demonstrated activity against:
- Bacterial Strains : Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Candida albicans.
Studies have shown that structural variations can significantly impact antimicrobial potency .
Neuropharmacological Applications
Given the presence of the fluorophenyl group in its structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for:
- Antidepressant Effects : Some derivatives have shown promise in animal models for reducing symptoms of depression and anxiety.
- Cognitive Enhancers : Research indicates that modifications to the thieno-thiazine core could lead to compounds with nootropic effects .
Case Study 1: Anticancer Activity
A study published in the Turkish Journal of Chemistry evaluated a series of thieno[3,2-c][1,2]thiazine derivatives for their anticancer properties. The results indicated that specific modifications to the substituents significantly enhanced cytotoxicity against multiple cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research conducted on similar thiazine derivatives reported their effectiveness against various microbial strains. The study highlighted the importance of side-chain variations in enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
